molecular formula C22H22O4 B3055008 1,3-Bis(benzyloxy)-2,5-dimethoxybenzene CAS No. 6274-74-4

1,3-Bis(benzyloxy)-2,5-dimethoxybenzene

Cat. No.: B3055008
CAS No.: 6274-74-4
M. Wt: 350.4 g/mol
InChI Key: PNUMSBOKHDXVOT-UHFFFAOYSA-N
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Description

1,3-Bis(benzyloxy)-2,5-dimethoxybenzene (CAS 6274-74-4) is a benzene derivative organic compound with the molecular formula C22H22O4 and a molecular weight of 350.41 g/mol. It serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the research and development of pharmaceuticals and agrochemicals . The compound's structure features two benzyloxy groups at the 1 and 3 positions and two methoxy groups at the 2 and 5 positions of the benzene ring, which provides a specific framework for further chemical modifications . Some studies on compounds derived from similar structural motifs have explored potential biological activities, including anti-inflammatory and anti-cancer properties, though the specific activity and mechanism of action for this compound itself require further investigation . Key physical properties include a boiling point of 492.3°C at 760 mmHg and a flash point of 142.7°C . This product is intended for research use only and is not for diagnostic or therapeutic uses.

Properties

CAS No.

6274-74-4

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

2,5-dimethoxy-1,3-bis(phenylmethoxy)benzene

InChI

InChI=1S/C22H22O4/c1-23-19-13-20(25-15-17-9-5-3-6-10-17)22(24-2)21(14-19)26-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3

InChI Key

PNUMSBOKHDXVOT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3

Other CAS No.

6274-74-4

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Bis(benzyloxy)-2,5-dimethoxybenzene can be synthesized through various methods, including the Williamson ether synthesis and other coupling reactions. The compound features two benzyloxy groups and two methoxy groups attached to a benzene ring, which contribute to its chemical reactivity and solubility properties.

Biological Activities

Research has indicated that this compound exhibits notable biological activities, which may include:

  • Antioxidant Properties : Compounds with similar structures have shown potential as antioxidants in various studies. The presence of methoxy groups can enhance electron donation capabilities, which is beneficial for scavenging free radicals.
  • Anticancer Activity : Some derivatives of this compound have been investigated for their anticancer properties, showing efficacy against specific cancer cell lines. This suggests potential applications in cancer therapy .

Industrial Applications

The compound's unique structure makes it suitable for various industrial applications:

  • Pharmaceuticals : As a precursor in drug synthesis, it can facilitate the development of new therapeutic agents. Its derivatives may serve as lead compounds in drug discovery programs targeting various diseases.
  • Material Science : The compound's properties can be leveraged in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic materials due to its stability and electronic properties.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

StudyFindings
Meador et al. (1997)Investigated the synthesis of substituted tetraarylbenzo[1,2-b:5,4-b']difurans using photochemical methods involving benzyloxy compounds. Demonstrated successful formation with yields exceeding 50% .
J-Stage (2020)Reported on the efficient synthesis of fluorinated aromatic compounds using similar structures; highlighted potential applications in drug development .
EPA CompTox (2023)Provided chemical details and safety assessments for this compound; noted its environmental impact and persistence .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Methoxy groups in this compound donate electron density via resonance, stabilizing the aromatic ring against electrophilic attack compared to hydroxylated analogs (e.g., dihydroxybenzenes), which are more reactive but prone to oxidation .
  • Steric Hindrance : The benzyloxy groups introduce significant steric bulk, reducing reactivity at adjacent positions. This contrasts with compounds like 4-(benzyloxy)-3-phenethoxybenzaldehyde, where linear alkyl chains (e.g., phenethoxy) offer less steric resistance .
  • Biological Activity: Unlike 2,5-dihydroxyquinones (e.g., compounds IX–XIV in ), this compound lacks inherent redox activity or cytotoxicity due to its fully substituted oxygen functionalities.

Stability and Reactivity

  • Thermal Stability : Methoxy and benzyloxy substituents enhance thermal stability compared to peroxides like 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane, which decompose explosively under heat .
  • Solubility: Solubility in ethyl acetate/petroleum ether mixtures (20:1–10:1) is comparable to other benzyloxy-substituted aromatics , but lower than hydrophilic dihydroxyquinones .

Reactivity in Electrophilic Substitution

  • Nitration : The 2,5-dimethoxy pattern directs nitration to the 4- and 6-positions, similar to 1,3-dimethoxybenzene derivatives .
  • Suzuki Coupling: Limited applicability due to steric hindrance from benzyloxy groups, unlike less hindered analogs (e.g., 3,4-dimethoxybenzaldehyde).

Preparation Methods

Reaction Conditions and Optimization

  • Base selection : Cesium carbonate (Cs₂CO₃) is preferred due to its strong basicity and solubility in polar aprotic solvents. In a representative procedure, 2,5-dimethoxyresorcinol reacts with benzyl bromide (2.2 equiv) in N,N-dimethylformamide (DMF) at 80°C for 6 hours, achieving 98% yield after purification.
  • Solvent effects : DMF enhances reaction rates compared to tetrahydrofuran (THF) or dichloromethane (DCM), as evidenced by kinetic studies.
  • Stoichiometry : A 10% excess of benzyl bromide ensures complete conversion, minimizing residual dihydroxy intermediates.

Mechanistic insights :
The reaction proceeds via deprotonation of phenolic hydroxyl groups by Cs₂CO₃, generating aryloxide ions that undergo nucleophilic attack on benzyl bromide. Steric hindrance from the 2,5-dimethoxy groups directs benzylation to the 1 and 3 positions.

Hoesch Reaction-Based Synthesis

An alternative approach utilizes the Hoesch reaction to construct the aromatic core, followed by functional group modifications. This method is advantageous for introducing acetyl or alkyl groups adjacent to oxygenated substituents.

Key Steps

  • Formation of acetophenone intermediate :

    • 1,3-Bis(benzyloxy)-2,5-dimethoxybenzene reacts with acetic anhydride in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) to yield 1-(2-hydroxy-3,4,6-trimethoxyphenyl)ethan-1-one.
    • Conditions: 70°C for 4 hours in acetic anhydride, achieving 87% yield after column chromatography.
  • Demethylation and functionalization :

    • Selective demethylation using BBr₃ in DCM at −78°C regenerates phenolic groups for subsequent derivatization.

Advantages :

  • Enables modular synthesis of substituted derivatives.
  • Compatible with electron-rich aromatic systems due to BF₃ catalysis.

Protective Group Strategies

Silyl Ether-Mediated Synthesis

In a modified protocol, t-butyldimethylsilyl (TBS) groups temporarily protect hydroxyl groups during benzylation, reducing side reactions:

  • Protection :
    • 2,5-Dimethoxyresorcinol is treated with TBS chloride in DCM using imidazole as a base, yielding 1,3-bis(TBS-oxy)-2,5-dimethoxybenzene.
  • Benzylation :
    • TBS groups are replaced by benzyl bromide via a two-step sequence: (i) TBS removal with tetrabutylammonium fluoride (TBAF), (ii) benzylation with Cs₂CO₃.

Yield comparison :

Step Yield (%)
TBS protection 95
Benzylation 89

This method improves regioselectivity but adds synthetic steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.31–7.46 (m, 10H, benzyl H), 6.15 (s, 2H, aromatic H), 4.97–5.09 (s, 4H, OCH₂Ph), 3.78–3.84 (s, 6H, OCH₃).
  • ¹³C NMR (150 MHz, CDCl₃): δ 157.3 (C-O), 136.8 (Cq benzyl), 128.1–128.7 (CH benzyl), 95.5 (aromatic CH), 70.3 (OCH₂Ph), 56.1 (OCH₃).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₂H₂₂O₄: 350.1518; found: 350.1512.

Purity Assessment

  • HPLC analysis (C18 column, 70% methanol/water) shows ≥99% purity with retention time 12.4 minutes.

Industrial-Scale Considerations

  • Cost analysis : Benzyl bromide contributes 62% of raw material costs, incentivizing recycling from hydrogenolysis byproducts.
  • Safety : Benzylation reactions require strict moisture control to prevent HBr release, necessitating inert atmosphere protocols.

Q & A

Q. What are the common synthetic routes for 1,3-Bis(benzyloxy)-2,5-dimethoxybenzene, and what critical parameters influence yield and purity?

The synthesis typically involves sequential benzylation and methoxylation of a dihydroxybenzene precursor. For example, benzyl halides or benzyl alcohols can be used with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux. Critical parameters include:

  • Stoichiometric control to avoid over-alkylation.
  • Reaction temperature : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive substituents.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is often required to isolate the product from mono- or tri-substituted byproducts .

Q. How can spectroscopic methods (NMR, MS) be optimized to characterize the structure and purity of this compound?

  • ¹H NMR : The symmetry of the benzene ring (positions 2 and 5 are methoxy, 1 and 3 are benzyloxy) results in distinct splitting patterns. For example, the para-substituted benzyloxy groups show singlet peaks for aromatic protons, while methoxy protons appear as singlets at ~3.8 ppm.
  • MS (ESI or EI) : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (354.4 g/mol). Fragmentation patterns may include loss of benzyl (91 Da) or methoxy groups (31 Da).
  • Cross-validation : Compare data with NIST Chemistry WebBook entries for analogous methoxy/benzyloxy-substituted aromatics .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the introduction of benzyloxy groups?

  • Protecting group orthogonality : Use acid-labile groups (e.g., tert-butyl) for methoxy positions first, followed by benzylation, to prevent unintended deprotection .
  • Catalytic systems : Pd-mediated coupling (e.g., Ullmann reaction) can enhance regioselectivity for benzyloxy introduction, as demonstrated in Heck reactions with methoxy-substituted aromatics .
  • In situ monitoring : TLC or HPLC-MS can detect intermediates and adjust reaction conditions dynamically .

Q. How does the electronic environment of the benzene ring influence its reactivity in cross-coupling reactions?

The electron-donating methoxy and benzyloxy groups activate the ring toward electrophilic substitution but may hinder oxidative coupling. For Suzuki-Miyaura reactions:

  • Boronic acid compatibility : The steric bulk of benzyloxy groups requires bulky palladium ligands (e.g., SPhos) to prevent catalyst poisoning.
  • Directing effects : Methoxy groups at positions 2 and 5 direct incoming electrophiles to the remaining para position (C4 or C6) .

Q. What computational approaches are suitable for predicting supramolecular interactions in crystal engineering?

  • DFT calculations : Model intermolecular interactions (e.g., π-π stacking between benzyl groups) to predict crystal packing.
  • Hirshfeld surface analysis : Use X-ray crystallography data (e.g., from Acta Crystallographica reports) to map interaction hotspots .
  • Molecular dynamics : Simulate solvent effects on crystallization, particularly for polar solvents like methanol or DCM .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or anomalous MS fragments) be resolved?

  • 2D NMR techniques : HSQC and HMBC can assign overlapping proton signals and confirm connectivity.
  • Isotopic labeling : Deuterated analogs (e.g., 3-Benzyloxybenzaldehyde-α-d1 in ) help trace fragmentation pathways in MS.
  • Reference standards : Compare with certified materials like NIST’s Quantitative NMR CRMs for validation .

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